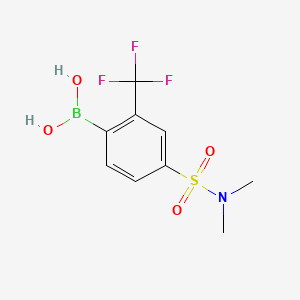

4-(N,N-Dimethylsulfamoyl)-2-trifluoromethylphenylboronic acid

Vue d'ensemble

Description

4-(N,N-Dimethylsulfamoyl)-2-trifluoromethylphenylboronic acid is a boronic acid derivative known for its unique chemical properties and applications in various fields of science and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method is the hydroboration of alkenes or alkynes, followed by oxidation to yield the boronic acid . The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium or platinum.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydroboration processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

4-(N,N-Dimethylsulfamoyl)-2-trifluoromethylphenylboronic acid undergoes various chemical reactions, including:

Oxidation: Conversion to boronic esters or borates.

Reduction: Formation of boron-containing alcohols.

Substitution: Participation in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Palladium catalysts and base (e.g., potassium carbonate) in an organic solvent like THF or toluene.

Major Products

The major products formed from these reactions include boronic esters, borates, and various carbon-carbon bonded compounds, depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that compounds containing boronic acid moieties can inhibit proteasomal activity, leading to the degradation of specific proteins involved in cancer progression. The application of 4-(N,N-Dimethylsulfamoyl)-2-trifluoromethylphenylboronic acid in this context is particularly promising due to its ability to act as a protein degrader. Studies have shown that such compounds can selectively target and degrade oncoproteins, which are overexpressed in various cancers.

For instance, a study demonstrated that derivatives of boronic acids exhibited significant antiproliferative effects against human cancer cell lines, including MV4-11 (biphenotypic B myelomonocytic leukemia) and K562 (chronic myeloid leukemia) cells, with IC50 values indicating effective potency at low concentrations .

1.2 Targeting Kinases

The compound has also been evaluated for its potential to inhibit specific kinases implicated in cancer cell signaling pathways. Inhibition of FLT3-ITD kinase, a critical target in acute myeloid leukemia, has been reported with certain boronic acid derivatives showing promising results in reducing cell viability and inducing apoptosis in affected cell lines .

Synthetic Applications

2.1 Suzuki-Miyaura Coupling Reaction

this compound can be utilized as a coupling partner in Suzuki-Miyaura reactions, which are essential for forming carbon-carbon bonds in organic synthesis. This reaction is vital for creating complex molecules used in pharmaceuticals and agrochemicals .

2.2 Synthesis of Novel Compounds

The compound serves as a building block for synthesizing novel heterocyclic compounds with potential biological activity. For example, it has been employed to synthesize various N-aryl aromatic imines through condensation reactions, showcasing its versatility in generating diverse chemical entities .

Environmental Applications

3.1 Sensor Development

Recent studies have explored the use of boronic acids, including this compound, in environmental sensing applications. Their ability to selectively bind to diols makes them suitable for detecting biomolecules and pollutants in environmental samples, contributing to advancements in environmental monitoring technologies.

Summary of Research Findings

The following table summarizes key findings related to the applications of this compound:

Mécanisme D'action

The mechanism of action of 4-(N,N-Dimethylsulfamoyl)-2-trifluoromethylphenylboronic acid primarily involves its ability to form reversible covalent bonds with cis-diol-containing molecules. This property makes it valuable in applications such as molecular recognition and separation processes. The boronic acid group interacts with the cis-diol groups, forming a cyclic ester, which can be reversed under specific conditions, allowing for controlled capture and release of target molecules .

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenylboronic acid: A simpler boronic acid derivative used in similar applications but lacks the additional functional groups present in 4-(N,N-Dimethylsulfamoyl)-2-trifluoromethylphenylboronic acid.

4-Formylphenylboronic acid: Another boronic acid derivative with different substituents, used in organic synthesis and molecular recognition.

Uniqueness

This compound is unique due to its combination of N,N-dimethylsulfamoyl and trifluoromethyl groups, which enhance its reactivity and specificity in various chemical reactions and applications. This makes it a valuable compound in fields requiring precise molecular interactions and high reactivity .

Activité Biologique

4-(N,N-Dimethylsulfamoyl)-2-trifluoromethylphenylboronic acid (CAS Number: 1279107-82-2) is a boronic acid derivative characterized by its unique trifluoromethyl and sulfamoyl functional groups. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article aims to compile and analyze the current knowledge regarding the biological activity of this compound, supported by relevant research findings and data.

- Molecular Formula : CHBFNOS

- Molecular Weight : 297.1 g/mol

- Purity : ≥96%

- Storage Conditions : Room temperature, protected from moisture

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. Boronic acids are known to form reversible covalent bonds with diols, which can affect the function of glycoproteins and other biomolecules.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of boronic acid derivatives, including this compound. The compound has shown moderate activity against several bacterial strains, including Escherichia coli and Bacillus cereus. Notably, its Minimum Inhibitory Concentration (MIC) values were found to be lower than those of some established antibiotics, indicating its potential as an antimicrobial agent.

Table 1: Antimicrobial Activity Data

| Microorganism | MIC (µg/mL) | Reference |

|---|---|---|

| Escherichia coli | 32 | |

| Bacillus cereus | 16 | |

| Candida albicans | 64 | |

| Aspergillus niger | 32 |

Case Studies

- Inhibition Studies : A study investigating the inhibition of leucyl-tRNA synthetase (LeuRS) in Candida albicans revealed that the compound could effectively bind to the enzyme's active site, similar to other known inhibitors like Tavaborole. This binding disrupts protein synthesis in fungi, leading to antifungal effects .

- Structural Analysis : Molecular docking studies have provided insights into how this compound interacts with target enzymes. The presence of the trifluoromethyl group enhances lipophilicity and alters binding affinities compared to non-fluorinated analogs.

Potential Applications

Given its promising biological activity, this compound could serve multiple roles:

- Antimicrobial Agent : Its effectiveness against various pathogens suggests potential use in treating infections.

- Biochemical Probe : The compound can be utilized in research settings to study enzyme functions and interactions due to its ability to form reversible bonds with biomolecules.

- Drug Development : The unique structural features may allow for further modifications leading to novel therapeutic agents.

Propriétés

IUPAC Name |

[4-(dimethylsulfamoyl)-2-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BF3NO4S/c1-14(2)19(17,18)6-3-4-8(10(15)16)7(5-6)9(11,12)13/h3-5,15-16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYZSCAQVGVKZPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)S(=O)(=O)N(C)C)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BF3NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50681742 | |

| Record name | [4-(Dimethylsulfamoyl)-2-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1279107-82-2 | |

| Record name | [4-(Dimethylsulfamoyl)-2-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.